molecular formula C18H19FN2O3S B5316429 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine

1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine

Cat. No. B5316429
M. Wt: 362.4 g/mol
InChI Key: HODIRXLGGQWGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine, also known as TFP, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFP is a piperazine derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine exhibited potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer cells. Another study found that 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine had anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.

Mechanism of Action

The mechanism of action of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. One study found that 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine inhibited the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has been found to have antioxidant properties, reducing oxidative stress and protecting cells from damage. 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has also been found to modulate the activity of ion channels, affecting neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine. One area of interest is the development of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine. Additionally, further studies are needed to determine the optimal dosing and administration of 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine for therapeutic use.

Synthesis Methods

1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-fluorobenzyl chloride with thioacetic acid followed by the reaction of the resulting intermediate with 2-furoylpiperazine. Another method involves the reaction of 4-fluorobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with 2-furoylpiperazine. Both methods have been successfully used to produce 1-{[(4-fluorobenzyl)thio]acetyl}-4-(2-furoyl)piperazine with high yields and purity.

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-5-3-14(4-6-15)12-25-13-17(22)20-7-9-21(10-8-20)18(23)16-2-1-11-24-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODIRXLGGQWGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSCC2=CC=C(C=C2)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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